molecular formula C22H29N5O2S B3605056 N,N'-bis(4-ethylbenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine

N,N'-bis(4-ethylbenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B3605056
M. Wt: 427.6 g/mol
InChI Key: DJSXJDABEAQVAN-UHFFFAOYSA-N
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Description

N,N’-bis(4-ethylbenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two 4-ethylbenzyl groups and an ethylsulfonyl group attached to the triazole ring

Properties

IUPAC Name

3-N,5-N-bis[(4-ethylphenyl)methyl]-1-ethylsulfonyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S/c1-4-17-7-11-19(12-8-17)15-23-21-25-22(27(26-21)30(28,29)6-3)24-16-20-13-9-18(5-2)10-14-20/h7-14H,4-6,15-16H2,1-3H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSXJDABEAQVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=C(C=C3)CC)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-ethylbenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride and a suitable base.

    Attachment of 4-Ethylbenzyl Groups: The 4-ethylbenzyl groups can be attached through nucleophilic substitution reactions using 4-ethylbenzyl halides and the triazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-ethylbenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylbenzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N,N’-bis(4-ethylbenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-bis(4-ethylbenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ethylsulfonyl group may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-methylbenzyl)-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine
  • N,N’-bis(4-chlorobenzyl)-1-(chlorosulfonyl)-1H-1,2,4-triazole-3,5-diamine

Uniqueness

N,N’-bis(4-ethylbenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine is unique due to the presence of ethyl groups on the benzyl moieties and the ethylsulfonyl group. These structural features may confer distinct chemical and biological properties, such as increased lipophilicity and enhanced binding interactions with molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-bis(4-ethylbenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 2
Reactant of Route 2
N,N'-bis(4-ethylbenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine

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